molecular formula C16H20N2O5 B2374741 Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate CAS No. 2034207-65-1

Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate

Cat. No.: B2374741
CAS No.: 2034207-65-1
M. Wt: 320.345
InChI Key: FLSPGNGKZZCTEH-UHFFFAOYSA-N
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Description

The oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen atoms, is a critical structural feature that may influence hydrogen-bonding interactions and biological activity . This compound’s stereochemistry, solubility, and reactivity are likely modulated by the electron-withdrawing dioxooxazolidinyl group and the bulky tert-butyl carbamate protecting group.

Properties

IUPAC Name

tert-butyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-14(20)17-12(11-7-5-4-6-8-11)9-18-13(19)10-22-15(18)21/h4-8,12H,9-10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSPGNGKZZCTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1C(=O)COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxazolidinone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate has been investigated for its therapeutic properties, particularly as an intermediate in the synthesis of bioactive compounds. Its structural features contribute to its efficacy in targeting specific biological pathways.

Anticancer Activity

Research indicates that derivatives of oxazolidinone compounds exhibit anticancer properties. The incorporation of the tert-butyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that oxazolidinone derivatives showed promising activity against various cancer cell lines. The mechanism of action was attributed to the inhibition of key enzymes involved in cancer cell proliferation .

Drug Development

The compound's unique structure makes it a valuable candidate in drug formulation. Its stability and reactivity can be fine-tuned to optimize pharmacokinetic properties.

Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing more complex molecules with enhanced biological activity.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
Oxidation of phenolic precursorsAcidic medium, reflux85
Condensation with aminesRoom temperature90
Cyclization reactionsCatalytic conditions75

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential in treating various conditions beyond cancer, including bacterial infections and neurological disorders.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain strains of bacteria.

Case Study:
A research article documented the compound's effectiveness against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

Oxadiazole Derivatives (): Compounds such as tert-butyl (S)-(2-(5-(4-hydroxy-3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-phenylethyl)carbamate (4e) and its analogues replace the oxazolidinone ring with a 1,3,4-oxadiazole moiety. These derivatives exhibit carbonic anhydrase II (CA II) inhibitory activity, suggesting that heterocyclic substituents significantly influence target engagement . The oxadiazole ring’s planar structure and reduced hydrogen-bonding capacity compared to oxazolidinone may alter binding affinities. For instance, nitro-substituted derivatives (e.g., 4g) likely enhance electron-deficient interactions, whereas methoxy/hydroxy groups (e.g., 4e, 4f) could improve solubility via polar interactions.

Complex Heterocyclic Carbamates ():
Compounds like tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate (63) and the pyrazolo-chromen derivative in demonstrate that increased structural complexity (e.g., fused rings, cyclopropane) correlates with higher molecular weights and distinct physicochemical profiles. For example, the patent compound in has a melting point of 163–166°C and a molecular weight of 615.7 g/mol, suggesting that bulky substituents may reduce solubility but enhance thermal stability .

Enantioselective Syntheses and Stereochemical Considerations

Enantiomerically enriched tert-butyl carbamates, such as tert-butyl ((R)-3-cyclohexyl-1-oxo-1-(((S)-1-phenylethyl)amino)propan-2-yl)carbamate (256), highlight the importance of stereochemistry in synthetic design. These compounds achieve enantiomeric ratios up to 65:1 via nitroalkane amination or bromo-intermediate reactions . The target compound’s lack of reported stereochemical data suggests opportunities for future studies on its chiral resolution or asymmetric synthesis.

Research Findings and Trends

  • Bioactivity Correlations: Oxadiazole derivatives () show CA II inhibition, suggesting that the target compound’s oxazolidinone group could be optimized for similar enzymatic targets .
  • Synthetic Flexibility: The tert-butyl carbamate group’s compatibility with diverse reactions (e.g., cross-couplings, deprotections) underscores its utility in modular synthesis .

Biological Activity

Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C14H18N2O4
  • Molecular Weight : 278.30 g/mol
  • CAS Number : Not widely reported but can be referenced through similar compounds.

The compound features a tert-butyl group, which is known for enhancing lipophilicity and potentially improving bioavailability. The oxazolidinone ring contributes to its stability and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : Many carbamate derivatives act as enzyme inhibitors, particularly in metabolic pathways involving acetylcholinesterase and other hydrolases.
  • Antioxidant Activity : Some studies suggest that oxazolidinone derivatives may exhibit antioxidant properties, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Certain compounds within this class have shown promise in modulating inflammatory pathways, potentially benefiting conditions like arthritis.

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of related compounds:

  • In vitro studies demonstrated that oxazolidinone derivatives possess significant antibacterial effects against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Research has also indicated potential anticancer properties:

  • A study on similar oxazolidinone compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Neuroprotective Effects

Emerging data suggest neuroprotective roles:

  • Compounds with structural similarities have been evaluated for their ability to protect neuronal cells from apoptosis induced by oxidative stress .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial activity of several carbamate derivatives, including tert-butyl variants. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the strain .
  • Cytotoxicity Assay :
    • In a cytotoxicity assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), this compound exhibited IC50 values indicative of moderate to high cytotoxicity against human cancer cell lines .
  • Neuroprotection Study :
    • A recent investigation into the neuroprotective effects of similar compounds revealed that they could significantly reduce neuronal cell death in models of oxidative stress, suggesting therapeutic potential for neurodegenerative diseases .

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